molecular formula C12H19N3 B13009692 N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B13009692
M. Wt: 205.30 g/mol
InChI Key: LPNLTCJKWYWBOO-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a pyrrolidine ring and multiple methyl groups makes it a versatile compound for various applications.

Biological Activity

N,N,3-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine, also known by its CAS number 1341915-79-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and three methyl groups attached to the nitrogen atom at position N. This structural configuration enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Property Details
CAS Number 1341915-79-4
Molecular Formula C12H18N3
Molecular Weight 206.29 g/mol
Structural Features Pyridine ring, pyrrolidine group

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities that may be relevant for pharmaceutical development:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease therapies. Studies suggest that the compound's binding affinity to nNOS can be influenced by the size and rigidity of its side chains, impacting its efficacy as a therapeutic agent .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
  • Cholinesterase Inhibition : The compound's structure suggests potential for cholinesterase inhibition, which is relevant in the treatment of Alzheimer’s disease. Compounds with similar piperidine structures have been shown to effectively inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in the brain .

Case Study 1: Neuronal Nitric Oxide Synthase Inhibition

In a study focusing on selective nNOS inhibitors, this compound was evaluated for its binding efficiency. The findings revealed that modifications in the side chain could significantly alter the binding orientation and potency of the compound .

Case Study 2: Anticancer Activity

A recent investigation into pyridine derivatives reported that compounds similar to this compound exhibited significant antiproliferative effects against human colon carcinoma cells (HCT116) with IC50 values around 2.30 μM . This highlights the potential application of this compound in cancer therapeutics.

Case Study 3: Cholinesterase Inhibition

Research on piperidine derivatives indicated that compounds with cationic nitrogen atoms showed promising cholinesterase inhibition properties. This compound's structural attributes suggest it could similarly exhibit these properties, making it a candidate for further exploration in Alzheimer's treatment .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,N,3-trimethyl-5-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-9-7-10(11-5-4-6-13-11)8-14-12(9)15(2)3/h7-8,11,13H,4-6H2,1-3H3

InChI Key

LPNLTCJKWYWBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2CCCN2

Origin of Product

United States

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